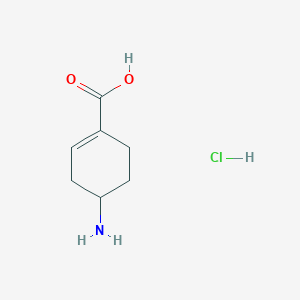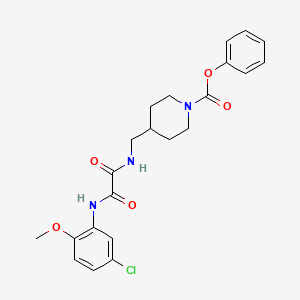
4-Aminocyclohexene-1-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminocyclohexene-1-carboxylic acid;hydrochloride is an organic compound with the molecular formula C7H13NO2·HCl. It is a derivative of cyclohexene, featuring an amino group at the 4-position and a carboxylic acid group at the 1-position, with the hydrochloride salt form enhancing its solubility in water .
Mécanisme D'action
Mode of Action
The mode of action of 4-Aminocyclohexene-1-carboxylic acid;hydrochloride is not explicitly stated in the available literature. As an amino acid derivative, it may interact with its targets in a similar manner to other amino acids, potentially acting as a substrate, inhibitor, or modulator. The exact nature of these interactions and the resulting changes would depend on the specific target .
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly outlined in the current literature. Given its structure, it could potentially be involved in amino acid metabolism or other pathways where amino acids play a key role. The downstream effects of these interactions would depend on the specific pathway and the role of the target within that pathway .
Pharmacokinetics
As a small, polar molecule, it is likely to be soluble in water , which could influence its absorption and distribution. Its metabolism and excretion would depend on its interactions with various enzymes and transporters in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, its solubility and stability could be affected by the pH of its environment . Additionally, its interactions with its targets could be influenced by the presence of other molecules that compete for the same binding sites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminocyclohexene-1-carboxylic acid;hydrochloride typically involves the reduction of 4-nitrocyclohexene-1-carboxylic acid followed by acidification to obtain the hydrochloride salt. The reduction can be achieved using hydrogenation over a palladium catalyst or by employing reducing agents such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often utilize catalytic hydrogenation due to its efficiency and scalability. The process involves dissolving 4-nitrocyclohexene-1-carboxylic acid in a suitable solvent, such as ethanol, and then subjecting it to hydrogen gas in the presence of a palladium on carbon catalyst. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminocyclohexene-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form cyclohexane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Amides or other substituted derivatives.
Applications De Recherche Scientifique
4-Aminocyclohexene-1-carboxylic acid;hydrochloride is utilized in various scientific research applications:
Chemistry: As an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: Used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including its role in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of polymers and other industrial chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminocyclohexane-1-carboxylic acid;hydrochloride: A saturated analog with similar functional groups but differing in the degree of saturation.
trans-4-Aminocyclohexanecarboxylic acid;hydrochloride: Another analog with a different stereochemistry.
Uniqueness
4-Aminocyclohexene-1-carboxylic acid;hydrochloride is unique due to its unsaturated cyclohexene ring, which imparts different chemical reactivity and biological activity compared to its saturated counterparts. This structural feature allows for distinct interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .
Propriétés
IUPAC Name |
4-aminocyclohexene-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1,6H,2-4,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQFYJPLCLCEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2861077.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2861078.png)
![2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2861081.png)

![N-benzyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2861085.png)
![N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE](/img/structure/B2861086.png)
![N'-(3,4-dimethylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B2861087.png)
![4-(propan-2-yloxy)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2861090.png)


